molecular formula C16H14N6O2S B287215 5-amino-1-[6-(4-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(4-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

Cat. No. B287215
M. Wt: 354.4 g/mol
InChI Key: XEHUHASYHNRATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-[6-(4-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile, also known as MP-470, is a small molecule inhibitor that has been studied for its potential in cancer therapy. This compound has shown promising results in preclinical studies and is currently being investigated in clinical trials. In

Mechanism of Action

The exact mechanism of action of 5-amino-1-[6-(4-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is not fully understood. However, it is known to inhibit several key signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the DNA damage response pathway. 5-amino-1-[6-(4-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile also promotes apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 5-amino-1-[6-(4-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as reduce inflammation. 5-amino-1-[6-(4-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has also been shown to protect against oxidative stress and improve glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 5-amino-1-[6-(4-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile in lab experiments is its relatively low toxicity compared to other cancer treatments. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, 5-amino-1-[6-(4-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has not yet been approved for clinical use, which limits its availability for research purposes.

Future Directions

There are several future directions for the study of 5-amino-1-[6-(4-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile. One area of research is to further understand its mechanism of action and how it can be used in combination with other cancer treatments. Another area of research is to investigate its potential in treating other diseases, such as bacterial and fungal infections. Additionally, researchers can explore ways to improve the solubility of 5-amino-1-[6-(4-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile in aqueous solutions, which could increase its usefulness in lab experiments. Overall, 5-amino-1-[6-(4-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile shows great potential as a cancer therapy and warrants further investigation.

Synthesis Methods

The synthesis of 5-amino-1-[6-(4-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile involves a series of chemical reactions. The starting material is 4-methoxyphenol, which is converted to 4-methoxyphenylacetic acid through a Grignard reaction. The resulting acid is then converted to the corresponding acid chloride, which is reacted with 6-amino-4-pyrimidinol to produce the desired pyrimidine intermediate. This intermediate is then reacted with 3-methylthiophene-2-carboxylic acid to form the final product, 5-amino-1-[6-(4-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile.

Scientific Research Applications

5-amino-1-[6-(4-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. 5-amino-1-[6-(4-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has also been shown to enhance the anti-tumor effects of other cancer treatments, such as radiation therapy and chemotherapy.

properties

Product Name

5-amino-1-[6-(4-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

Molecular Formula

C16H14N6O2S

Molecular Weight

354.4 g/mol

IUPAC Name

5-amino-1-[6-(4-methoxyphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile

InChI

InChI=1S/C16H14N6O2S/c1-23-10-3-5-11(6-4-10)24-14-7-13(19-9-20-14)22-15(18)12(8-17)16(21-22)25-2/h3-7,9H,18H2,1-2H3

InChI Key

XEHUHASYHNRATR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)SC)C#N)N

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)SC)C#N)N

Origin of Product

United States

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